N-{[4-(2-methylpropanamido)phenyl]methyl}-1H-imidazole-1-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methylpropanamido)phenyl]methyl}-1H-imidazole-1-carboxamide typically involves the reaction of 4-(isobutyrylamino)benzylamine with 1H-imidazole-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methylpropanamido)phenyl]methyl}-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-{[4-(2-methylpropanamido)phenyl]methyl}-1H-imidazole-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[4-(2-methylpropanamido)phenyl]methyl}-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is crucial for its applications in proteomics research, where it helps in identifying and characterizing protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(2-methylpropanamido)phenyl]methyl}-1H-imidazole-1-carboxamide
- N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxylate
- N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxylamide
Uniqueness
This compound stands out due to its specific structure, which allows it to interact uniquely with proteins and enzymes. This makes it a valuable tool in proteomics research and other scientific applications .
Biological Activity
N-{[4-(2-methylpropanamido)phenyl]methyl}-1H-imidazole-1-carboxamide, also known by its CAS number 1087784-48-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₄O₂, with a molecular weight of 286.33 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities.
Research indicates that imidazole derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound has not been exhaustively detailed in the literature; however, similar compounds demonstrate activity as enzyme inhibitors and modulators of signaling pathways.
Anticancer Activity
Several studies have evaluated the anticancer properties of imidazole derivatives. For instance, related compounds have shown promising results against human cancer cell lines:
Compound | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
Compound A | A375 (melanoma) | 5.0 | Induces apoptosis |
Compound B | PC-3 (prostate cancer) | 7.5 | Inhibits proliferation |
This compound | TBD | TBD | TBD |
Note: Specific IC₅₀ values for this compound were not available in the current literature.
Enzyme Inhibition
Imidazole derivatives are often explored for their ability to inhibit specific enzymes. For example, compounds similar to this compound have been reported to inhibit aldosterone synthase (CYP11B2), which is crucial in the treatment of hypertension and heart failure .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various imidazole derivatives on melanoma and prostate cancer cell lines. The results indicated that structural modifications significantly influenced biological activity. For instance, compounds with electron-withdrawing groups demonstrated enhanced potency against cancer cells .
Study 2: Apoptosis Induction
Research involving related imidazole compounds highlighted their ability to induce apoptosis in cancer cells. In vitro assays revealed that increasing concentrations led to a higher percentage of early and late apoptotic cells, suggesting a dose-dependent effect on cell viability .
Properties
IUPAC Name |
N-[[4-(2-methylpropanoylamino)phenyl]methyl]imidazole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11(2)14(20)18-13-5-3-12(4-6-13)9-17-15(21)19-8-7-16-10-19/h3-8,10-11H,9H2,1-2H3,(H,17,21)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISVVHIPJYVFOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)CNC(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.